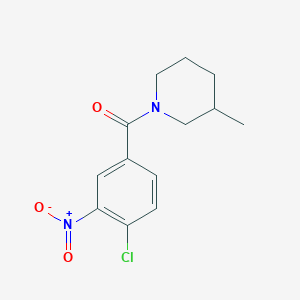![molecular formula C23H19FN2O3 B4935676 N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide](/img/structure/B4935676.png)
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide, commonly known as FPBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FPBA is a benzoxazole derivative that belongs to the family of fluorescent probes. It has shown promise as a fluorescent sensor for detecting metal ions, as well as a potential therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of FPBA is not fully understood. However, it is believed that FPBA exerts its biological effects by binding to specific targets in cells. FPBA has been shown to bind to copper ions, which may play a role in its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
FPBA has been shown to possess anti-inflammatory properties, which may be due to its ability to inhibit the production of pro-inflammatory cytokines. Additionally, FPBA has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using FPBA in lab experiments is its fluorescent properties, which make it a useful tool for detecting metal ions and studying cellular processes. However, one limitation of using FPBA is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on FPBA. One area of research is the development of FPBA-based sensors for detecting metal ions in environmental and biological samples. Another area of research is the development of FPBA-based therapeutics for various diseases, including cancer and inflammatory bowel disease. Additionally, further studies are needed to fully understand the mechanism of action of FPBA and its potential toxicity in vivo.
Métodos De Síntesis
The synthesis of FPBA involves the reaction of 4-fluoroaniline with 2-hydroxybenzaldehyde to yield 2-(4-fluorophenyl)-1,3-benzoxazole. The resulting compound is then reacted with 4-propoxybenzoyl chloride to obtain the final product, N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide. The synthesis of FPBA is relatively simple and can be carried out using standard laboratory equipment.
Aplicaciones Científicas De Investigación
FPBA has been extensively studied for its potential applications in various fields. One of the most notable applications of FPBA is its use as a fluorescent sensor for detecting metal ions. FPBA has been shown to selectively bind to copper ions, and the resulting fluorescence can be used to detect the presence of copper ions in solution. This property of FPBA makes it a potential candidate for developing sensors for detecting metal ions in environmental and biological samples.
Another potential application of FPBA is as a therapeutic agent for various diseases. FPBA has been shown to possess anti-inflammatory properties and has been studied for its potential use in treating inflammatory bowel disease. Additionally, FPBA has been shown to inhibit the growth of cancer cells and has been studied for its potential use in cancer therapy.
Propiedades
IUPAC Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3/c1-2-13-28-19-10-5-15(6-11-19)22(27)25-18-9-12-21-20(14-18)26-23(29-21)16-3-7-17(24)8-4-16/h3-12,14H,2,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZNSOKGNYDQKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-fluorophenyl)-1,3-benzoxazol-5-yl]-4-propoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-chlorophenyl)-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B4935602.png)
![6-(allylamino)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B4935607.png)
![N-(2,3-dimethylphenyl)-2-[4-(2,5-dimethylphenyl)-1-oxo-5,6,7,8-tetrahydro-2(1H)-phthalazinyl]acetamide](/img/structure/B4935611.png)
![4-{[2-(4-bromophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2-methoxyphenyl 3-nitrobenzoate](/img/structure/B4935619.png)
![(1S*,4S*)-2-(4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzoyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B4935626.png)
![N-(4-bromophenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B4935634.png)
![1,1'-[1,5-pentanediylbis(oxy)]bis(3-phenoxybenzene)](/img/structure/B4935638.png)

![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B4935671.png)

![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4935686.png)
![2-[(4-bromobenzyl)thio]-3-methyl-4(3H)-quinazolinone](/img/structure/B4935697.png)
